1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane
Overview
Description
1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane is a useful research compound. Its molecular formula is C20H38O3Si2 and its molecular weight is 382.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Enhancement and Curing Processes
The compound has been studied extensively for its role in enhancing the properties of polymers. For instance, it was used as an epoxy siloxane monomer and cured with methylhexahydrophthalic anhydride. The curing process involved comparing the effects of different catalysts on the reactivity and thermal stability of the resulting polymer. It was found that the optimal balance of hardness, glass transition temperature, and thermal expansion could be achieved by maintaining equivalent amounts of epoxy and anhydride (Morita, 2005). Additionally, another study explored the non-catalytic anhydride curing of this epoxy siloxane monomer with various anhydrides, revealing that different anhydrides affect the thermal stability and curing characteristics of the polymer in diverse ways (Morita, 2009).
Advancements in Molecular Structures and Complexes
Research has delved into the molecular structure of related compounds, offering insights into their geometrical configuration and potential applications in various fields. For example, a study examined the molecular structure of a 3-oxa-2,4,6,7-tetrasilabicyclo[3.1.1]heptane, which shares structural similarities with the compound . This analysis revealed the non-planar nature of the molecule and its unique intraring valence angles, providing valuable information for potential applications in material science and molecular engineering (Reber et al., 1989).
Role in Coordination Compounds and Supramolecular Structures
The compound's derivatives have been used to form intricate coordination compounds and supramolecular structures. A notable study synthesized a novel siloxane-containing dicarboxylic acid, which was utilized to create ester macrocycles and supramolecular structures with a copper complex. This research not only unveiled the stability of these structures but also explored their optical and thermal properties, contributing to fields like materials science and supramolecular chemistry (Zaltariov et al., 2014).
Catalysis and Polymerization
Furthermore, the compound and its derivatives have shown promise in catalysis and polymerization processes. One study synthesized new disiloxanyl-bridged bis(indenyl) Group 4 metallocenes from a related ligand, which exhibited unique catalytic behaviors for olefin polymerization. These findings are critical for understanding and improving industrial polymerization processes (Song et al., 1995).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular structures and proteins, influencing their function .
Mode of Action
The compound, also known as trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane, is used as a silane-based coupling agent to functionalize a variety of substrates . It modifies the surface to improve the dispersion of nanoparticles . It can be used as an adhesion promoter by treating the precursor material with epoxy silanes .
Biochemical Pathways
It’s known that silane-based coupling agents can influence a wide range of biochemical processes, including cell adhesion, signal transduction, and protein synthesis .
Pharmacokinetics
Similar compounds are known to exhibit diverse pharmacokinetic profiles, influenced by factors such as molecular size, polarity, and the presence of functional groups .
Result of Action
It’s known that the compound can modify surfaces to improve the dispersion of nanoparticles . This can have various effects at the molecular and cellular level, depending on the specific application .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s ability to modify surfaces and improve nanoparticle dispersion .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used to functionalize a variety of substrates
Cellular Effects
Given its role in surface modification and dispersion of nanoparticles, it may influence cell function by altering the properties of cellular components or the extracellular matrix .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its role in surface modification and dispersion of nanoparticles, it may have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Given its chemical structure, it may interact with various enzymes or cofactors .
Transport and Distribution
Given its role in surface modification and dispersion of nanoparticles, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its chemical structure, it may be directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
[dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]oxy-dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3Si2/c1-24(2,11-9-15-5-7-17-19(13-15)21-17)23-25(3,4)12-10-16-6-8-18-20(14-16)22-18/h15-20H,5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOXIKVRXYCUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CCC2C(C1)O2)O[Si](C)(C)CCC3CCC4C(C3)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121225-97-6 | |
Record name | 1,3-Di[2-(3,4-epoxycyclohexylethyl)]-1,1,3,3-tetramethyldisiloxane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121225-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70885068 | |
Record name | 1,3-Bis(3,4-epoxycyclohexyl-2-ethyl)-1,1,3,3-tetramethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18724-32-8 | |
Record name | 1,1,3,3-Tetramethyl-1,3-bis[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]disiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18724-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(2-(7-oxabicyclo(4.1.0)hept-3-yl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018724328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Bis(3,4-epoxycyclohexyl-2-ethyl)-1,1,3,3-tetramethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-Tetramethyl-1,3-bis(2-(7-oxabicyclo(4.1.0)hepta-3-yl)ethyl disiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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